molecular formula C11H12F3N3O B8361020 2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B8361020
M. Wt: 259.23 g/mol
InChI Key: GUXNWLWGYDTOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Dimethylaminoethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H12F3N3O/c1-17(2)5-6-18-10-8(7-15)3-4-9(16-10)11(12,13)14/h3-4H,5-6H2,1-2H3

InChI Key

GUXNWLWGYDTOOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=N1)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N,N-dimethylaminoethanol (25 mL) at 0° C. was added in small portion NaH 60% (4 mol eq, 0.465 g, 11.62 mmol) and after 10 min 2-chloro-6-trifluoromethyl-nicotinonitrile (0.6 g, 2.90 mmol) was slowly added. The mixture was heated at 65° C. for 4 h. Then the solvent was removed at reduced pressure, water was added and the aqueous phase was extracted with EtOAc (3×30 mL). The recombined organic phases were washed with brine, anhydrified over Na2SO4 and evaporated at reduced pressure to obtain a pale yellow oil (0.69 g, 2.66 mmol, 92% Yield) used for the next step of reaction without further purification.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Yield
92%

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